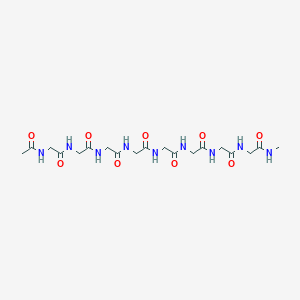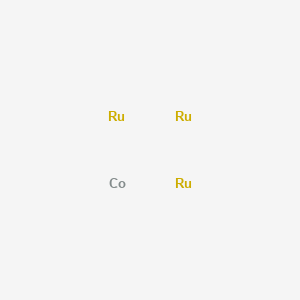
Cobalt--ruthenium (1/3)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt–ruthenium (1/3) is a bimetallic compound composed of cobalt and ruthenium in a 1:3 ratio. This compound has garnered significant interest due to its unique properties and potential applications in various fields, including catalysis, energy storage, and medicine. The combination of cobalt and ruthenium offers a synergistic effect, enhancing the overall performance of the compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
Cobalt–ruthenium (1/3) can be synthesized using various methods, including:
Hybrid Reduction–Impregnation Method: This method involves the reduction of ruthenium on the surface of a support material, followed by the impregnation of cobalt.
Hydrothermal Synthesis: This method involves the reaction of cobalt and ruthenium precursors in a hydrothermal environment, leading to the formation of cobalt ruthenium sulfides.
Industrial Production Methods
Industrial production of cobalt–ruthenium (1/3) typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on the desired application and the specific properties required for the final product.
化学反应分析
Types of Reactions
Cobalt–ruthenium (1/3) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species, often involving hydrogenation reactions.
Substitution: Ligand substitution reactions can occur, where ligands attached to the metal centers are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Hydrogen gas is often used as a reducing agent, especially in hydrogenation reactions.
Substitution: Various ligands, such as phosphines and amines, can be used to replace existing ligands on the metal centers.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation reactions can produce hydrocarbons, while oxidation reactions can yield oxides of cobalt and ruthenium.
科学研究应用
Cobalt–ruthenium (1/3) has a wide range of scientific research applications, including:
作用机制
The mechanism by which cobalt–ruthenium (1/3) exerts its effects varies depending on the application:
相似化合物的比较
Cobalt–ruthenium (1/3) can be compared with other similar compounds, such as:
Ruthenium-Cobalt Nanoalloys: These nanoalloys exhibit similar catalytic properties but may differ in terms of stability and efficiency.
Iron-Cobalt and Iron-Ruthenium Complexes: These complexes are used in similar applications but may have different electronic and structural properties.
Uniqueness
The unique combination of cobalt and ruthenium in a 1:3 ratio offers enhanced catalytic activity and stability compared to other bimetallic systems. The synergistic effects of cobalt and ruthenium make this compound particularly effective in various applications, including catalysis and energy storage.
Conclusion
Cobalt–ruthenium (1/3) is a versatile compound with significant potential in various scientific research applications. Its unique properties and synergistic effects make it a valuable material for catalysis, energy storage, and medicinal applications. Further research and development in this field could lead to new and innovative uses for this compound.
属性
CAS 编号 |
581102-60-5 |
|---|---|
分子式 |
CoRu3 |
分子量 |
362.1 g/mol |
IUPAC 名称 |
cobalt;ruthenium |
InChI |
InChI=1S/Co.3Ru |
InChI 键 |
VHKVWSPQZWNXMT-UHFFFAOYSA-N |
规范 SMILES |
[Co].[Ru].[Ru].[Ru] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![4-Piperidinol, 1-[3-(9H-carbazol-9-yl)propyl]-4-(4-chlorophenyl)-](/img/structure/B12578798.png)
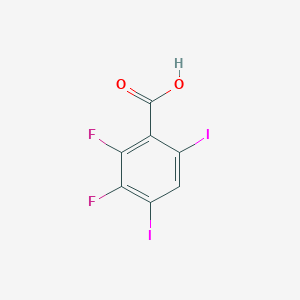

![4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 1,3-diphenyl-](/img/structure/B12578848.png)
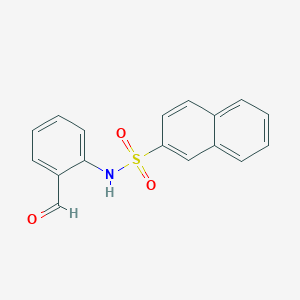
![4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate](/img/structure/B12578855.png)
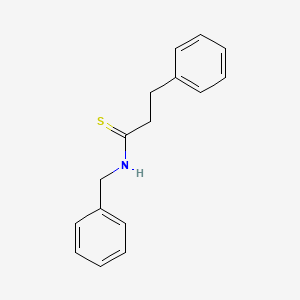
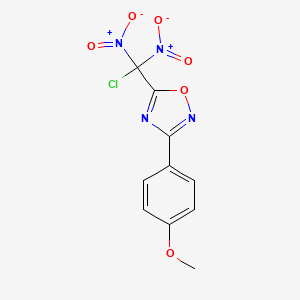
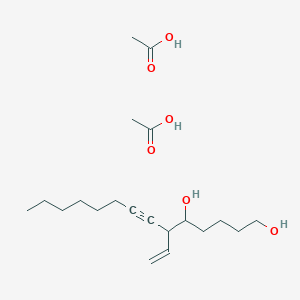


![Spiro[1-azabicyclo[2.2.1]heptane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12578876.png)
